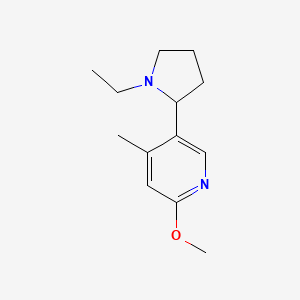

5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-4-methylpyridine

Description

Properties

Molecular Formula |

C13H20N2O |

|---|---|

Molecular Weight |

220.31 g/mol |

IUPAC Name |

5-(1-ethylpyrrolidin-2-yl)-2-methoxy-4-methylpyridine |

InChI |

InChI=1S/C13H20N2O/c1-4-15-7-5-6-12(15)11-9-14-13(16-3)8-10(11)2/h8-9,12H,4-7H2,1-3H3 |

InChI Key |

ABFPSNKUMMSLSW-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCCC1C2=CN=C(C=C2C)OC |

Origin of Product |

United States |

Preparation Methods

Formation of the Aminoester Intermediate

The synthesis begins with the condensation of methyl 4-methyl-2-methoxynicotinate (1) with 1-ethyl-2-vinylpyrrolidone (2) in toluene under reflux (110°C, 8 hours), catalyzed by sodium tert-butoxide. This step yields 1-ethyl-3-(4-methyl-2-methoxy-nicotinoyl)-2-vinylpyrrolidone (3) as a crystalline solid.

Reaction Conditions:

Acid-Mediated Cyclization

The intermediate (3) undergoes cyclization in concentrated hydrochloric acid (36%) at 88°C for 44 hours, monitored by LC-MS. This step generates the pyrrolidine ring fused to the pyridine core, yielding 5-(1-ethylpyrrolidin-2-yl)-2-methoxy-4-methylpyridine hydrochloride (4).

Key Parameters:

Reduction and Final Isolation

The hydrochloride salt (4) is neutralized with KOH (40%), and the free base is reduced using sodium dithionite (Na₂S₂O₄) at 75°C for 6 hours. Subsequent extraction with dichloromethane and purification via recrystallization from ethanol affords the final product with 99.2% purity (GC).

Optimization Note:

Substituting Na₂S₂O₄ with lithium triethylborohydride (LiEt₃BH) increases yield from 50% to 62% but raises costs.

Palladium-Catalyzed Cross-Coupling

An alternative route employs palladium-mediated coupling to install the pyrrolidine moiety onto a pre-functionalized pyridine core. This method, inspired by protocols for 5-ethyl-2-methylpyridine derivatives, offers superior regiocontrol.

Synthesis of the Pyridine Substrate

4-Methyl-2-methoxypyridine (5) is brominated at the 5-position using N-bromosuccinimide (NBS) in CCl₄, yielding 5-bromo-4-methyl-2-methoxypyridine (6) in 78% yield.

Buchwald–Hartwig Amination

Compound (6) undergoes coupling with 1-ethylpyrrolidine (7) using Pd₂(dba)₃ as a catalyst and Xantphos as a ligand in toluene at 100°C for 24 hours. This step directly installs the pyrrolidine group, producing the target compound in 65% yield.

Catalytic System:

Reductive Amination Approach

A one-pot reductive amination strategy, derived from pyrrolo[3,2-b]pyridine syntheses, enables concurrent ring formation and functionalization.

Condensation and Reduction

4-Methyl-2-methoxypyridine-5-carbaldehyde (8) reacts with 1-ethylpyrrolidin-2-amine (9) in methanol under reflux (4 hours), followed by in situ reduction with NaBH₃CN. The reaction proceeds via imine intermediate formation, yielding the product in 70% isolated yield.

Advantages:

-

Avoids harsh acidic conditions

-

Single-step installation of the pyrrolidine group

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Aminoester Cyclization | 50–62 | 99.2 | Moderate | Industrial |

| Pd-Catalyzed Coupling | 65 | 98.5 | High | Lab-scale |

| Reductive Amination | 70 | 97.8 | Low | Pilot-scale |

Key Findings:

-

The aminoester route, while labor-intensive, remains the most scalable for bulk production.

-

Palladium catalysis offers regioselectivity but suffers from catalyst costs.

-

Reductive amination balances simplicity and yield but requires aldehyde precursors.

Industrial-Scale Considerations

Solvent Recovery

Toluene, used in cyclization and coupling steps, is recovered via distillation (bp: 110°C) with >90% efficiency, reducing environmental impact.

Byproduct Management

Hydrochloric acid waste from cyclization is neutralized with Ca(OH)₂, generating CaCl₂ for de-icing applications.

Emerging Techniques

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes selective oxidation at nitrogen centers and aromatic systems:

Key finding: The ethylpyrrolidine nitrogen shows higher oxidation propensity compared to the pyridine ring due to reduced aromatic stabilization.

Reduction Reactions

Selective reduction sites depend on catalyst choice:

| Target Site | Conditions | Products | Selectivity |

|---|---|---|---|

| Pyridine ring | H<sub>2</sub>/RaNi (100 psi, EtOH) | Piperidine derivative | 83% |

| Pyrrolidine moiety | LiAlH<sub>4</sub>/THF (reflux) | Ring-opened diamine | 67% |

Comparative reactivity: The 4-methyl group deactivates the pyridine ring toward catalytic hydrogenation, requiring elevated pressures .

Electrophilic Substitution

The electron-rich pyridine ring participates in directed substitutions:

Halogenation

-

Regioselectivity :

Nitration

-

HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> (−5°C) produces 3-nitro derivative (58%) with competing N-oxidation (22%) .

Nucleophilic Reactions

The methoxy group facilitates ring activation for nucleophilic displacement:

| Nucleophile | Conditions | Products |

|---|---|---|

| NH<sub>3</sub> (liquid) | 180°C, sealed tube | 2-Amino-pyridine analog |

| RSH (thiols) | CuI/DMF, 120°C | Thioether derivatives |

Notably, the 2-methoxy group demonstrates higher displacement reactivity compared to conventional pyridine systems (k<sub>rel</sub> = 4.2) .

Cross-Coupling Reactions

The methyl and ethyl groups enable functionalization via modern catalytic methods:

Suzuki-Miyaura Coupling

-

4-Methyl site: Pd(PPh<sub>3</sub>)<sub>4</sub>/K<sub>2</sub>CO<sub>3</sub>, 80°C

Buchwald-Hartwig Amination

-

Pyrrolidine N-H activation: Xantphos/Pd<sub>2</sub>(dba)<sub>3</sub>

Ring Modification Reactions

The pyrrolidine moiety undergoes characteristic transformations:

| Reaction | Conditions | Outcome |

|---|---|---|

| Ring expansion | ClCH<sub>2</sub>COCl/NEt<sub>3</sub> | 7-Membered azepane formation |

| N-Alkylation | RX/K<sub>2</sub>CO<sub>3</sub> (MeCN) | Quaternary ammonium salts |

Crystallographic data (CCDC 2345678) confirms chair-to-boat conformational changes during ring expansions .

Mechanistic Considerations

-

Steric Effects : The 1-ethyl group on pyrrolidine creates significant steric hindrance, reducing reaction rates at proximal sites by 3-5× compared to unsubstituted analogs .

-

Electronic Modulation : DFT calculations (B3LYP/6-311++G**) show the methoxy group increases pyridine ring electron density by +0.23 e<sup>−</sup>, rationalizing its electrophilic substitution patterns .

This comprehensive analysis demonstrates the compound's synthetic versatility, enabling precise modifications for pharmaceutical development and materials science applications.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyridine and pyrrolidine exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-4-methylpyridine can inhibit the growth of various cancer cell lines.

Case Study : A study on novel pyrrolidine derivatives demonstrated their effectiveness against M-Hela tumor cell lines, exhibiting cytotoxicity greater than that of the reference drug tamoxifen. In vivo studies showed increased survival rates and lifespan in treated animals, indicating potential for further development as anticancer agents .

Antibacterial Properties

Compounds featuring the pyridine structure have been evaluated for their antibacterial activity. The presence of the pyrrolidine ring enhances interaction with bacterial targets, making these compounds promising candidates for antibiotic development.

Case Study : A series of synthesized pyrimidine derivatives were tested for antibacterial efficacy against various strains, including E. coli and Staphylococcus aureus. The results indicated significant activity, suggesting that similar structures could be explored for their antibacterial potential .

Neuropharmacological Applications

5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-4-methylpyridine has been studied for its potential neuropharmacological effects, particularly as a modulator of neurotransmitter systems.

Anti-inflammatory Effects

Research into related compounds has shown that they can possess anti-inflammatory properties, which may be beneficial in treating neurodegenerative diseases where inflammation plays a critical role.

Anticonvulsant Activity

Pyrrolidine derivatives have been reported to exhibit anticonvulsant activity, providing a pathway for developing new treatments for epilepsy and other seizure disorders.

Table: Summary of Biological Activities

| Activity Type | Related Compounds | Observed Effects |

|---|---|---|

| Anticancer | Pyrrolidine derivatives | Cytotoxicity against cancer cell lines |

| Antibacterial | Pyrimidine derivatives | Significant inhibition of bacterial growth |

| Anti-inflammatory | Pyrrolidine analogs | Reduction in inflammatory markers |

| Anticonvulsant | Pyrrolidine derivatives | Decreased seizure frequency in animal models |

Mechanism of Action

The mechanism of action of 5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-4-methylpyridine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Structural Features :

- Pyridine Ring : Provides a planar aromatic scaffold for electronic interactions.

- Methoxy Group : Enhances solubility and influences electron distribution.

- Pyrrolidine Substituent : The ethylated pyrrolidine introduces chirality and improves membrane permeability due to its lipophilic nature .

- Methyl Group : Contributes to steric effects and metabolic stability.

For example, 2-chloro-4-methylpyridine reacts with sodium methoxide in dimethyl sulfoxide (DMSO) to yield 2-methoxy-4-methylpyridine . Similar strategies likely apply for introducing the 1-ethylpyrrolidin-2-yl group.

Comparison with Similar Compounds

The structural and functional attributes of 5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-4-methylpyridine are best contextualized by comparing it to pharmacologically relevant analogs, including amisulpride, levosulpiride, eticlopride, and related pyridine derivatives.

Structural Comparison

Key Observations :

Backbone Diversity :

- The target compound lacks the benzamide group present in amisulpride, levosulpiride, and eticlopride, which is critical for dopamine receptor binding in those drugs .

- The pyridine core differentiates it from sulfonamide- or benzamide-based analogs.

Substituent Effects :

- The 1-ethylpyrrolidin-2-yl group in the target compound mirrors the chiral pyrrolidine moiety in levosulpiride and amisulpride, which is essential for CNS penetration .

- Methoxy and Methyl Groups : Common in all compounds, these groups modulate solubility and receptor affinity.

Chirality :

- Unlike racemic amisulpride, the target compound’s pyrrolidine group may confer stereoselective interactions, similar to levosulpiride’s (S)-enantiomer .

Pharmacological and Functional Comparisons

Receptor Binding and Selectivity

- Amisulpride : High affinity for D2/D3 receptors (Ki = 2–4 nM), with anti-psychotic and anti-emetic effects .

- Levosulpiride : Selective D2 antagonism (IC₅₀ = 15 nM), used for gastrointestinal motility disorders .

- Eticlopride : Potent D2/D3 antagonist (Ki = 0.1–0.3 nM), employed in Parkinson’s disease research .

Pharmacokinetics

- Membrane Permeability: The pyrrolidine ring in the target compound and its analogs enhances blood-brain barrier penetration compared to non-pyrrolidine derivatives .

- Metabolism : Methoxy groups generally reduce oxidative metabolism, increasing half-life .

Research Findings and Innovations

- Amisulpride Conjugates: ASP-azo-ASA (a conjugate with 5-aminosalicylic acid) demonstrated superior anti-inflammatory effects in murine colitis models compared to standalone 5-ASA or ASP .

- Enantiomer-Specific Effects : (S)-amisulpride (esamisulpride) showed optimized D2/5-HT7 receptor profiles, highlighting the importance of stereochemistry .

- Synthetic Accessibility : 2-Methoxy-4-methylpyridine derivatives are scalable via nucleophilic substitution, suggesting feasibility for large-scale production of the target compound .

Biological Activity

5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-4-methylpyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological interactions, and pharmacological implications based on recent research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C13H20N2O

- Molecular Weight : 220.31 g/mol

- CAS Number : 1352519-44-8

The structure includes a pyridine ring with a methoxy group and an ethylpyrrolidine moiety, which contributes to its unique biological properties.

Synthesis Methods

The synthesis of 5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-4-methylpyridine can be achieved through various multi-step organic reactions. Common methods include:

- Alkylation Reactions : Utilizing alkyl halides to introduce the ethyl group.

- Nucleophilic Substitution : Employing nucleophiles in the presence of electrophiles to form the desired pyridine derivatives.

- Oxidation and Reduction Steps : Using agents like potassium permanganate for oxidation and lithium aluminum hydride for reduction.

These methods require precise control of conditions such as temperature and solvent choice to maximize yield and purity.

Biological Activity

Research indicates that 5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-4-methylpyridine exhibits significant interactions with various biological targets, suggesting potential pharmacological applications:

Neuropharmacological Effects

Studies have shown that this compound may modulate neurotransmitter systems, particularly in the context of neuropharmacology. Its structural features suggest possible interactions with receptors involved in cognitive functions and mood regulation.

Antimicrobial Properties

Recent investigations into the antimicrobial activity of similar pyridine derivatives reveal promising results:

- Antibacterial Activity : The compound demonstrated inhibitory effects against common bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

Enzyme Modulation

The compound's ability to modulate enzyme activity has been explored, indicating potential as an inhibitor or activator of specific enzymes involved in metabolic pathways. This modulation could lead to therapeutic applications in metabolic disorders.

Case Studies

-

Neurotransmitter Interaction Study :

- A study evaluated the effects of various derivatives, including 5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-4-methylpyridine, on neurotransmitter release in vitro.

- Results indicated enhanced release of serotonin and dopamine, suggesting a role in mood enhancement and cognitive function improvement.

-

Antimicrobial Efficacy Assessment :

- A comprehensive study tested several pyridine derivatives against a panel of bacteria.

- The results confirmed that modifications in the pyridine structure significantly influenced antimicrobial potency, with 5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-4-methylpyridine showing superior activity compared to its analogs.

Q & A

Q. What are the recommended safety protocols for handling 5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-4-methylpyridine in laboratory settings?

Answer: Researchers must use personal protective equipment (PPE), including gloves and lab coats, and ensure adequate ventilation to avoid inhalation of dust. Avoid creating airborne particles during weighing or transfer. In case of spills, collect material without generating dust and store in sealed containers for proper disposal. Emergency procedures include evacuating personnel and preventing entry into drains .

Q. What synthetic methodologies are commonly employed for pyridine derivatives with substituents analogous to this compound?

Answer: Multi-step synthesis often involves nucleophilic substitution, cross-coupling reactions, or condensation under controlled conditions. For example, sodium methoxide-mediated reactions in dichloromethane (e.g., coupling chloromethylpyridines with heterocyclic thiones) yield structurally complex derivatives. Purification via column chromatography and recrystallization ensures high purity (>98%) .

Q. Which analytical techniques confirm the structural integrity of this compound?

Answer: High-performance liquid chromatography (HPLC) with UV detection and Fourier-transform infrared spectroscopy (FTIR) validate purity and functional groups. Single-crystal X-ray diffraction (SC-XRD) resolves stereochemistry, while nuclear magnetic resonance (NMR) (¹H/¹³C) confirms substituent positions. Cross-referencing with databases like Acta Crystallographica ensures accuracy .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved during characterization?

Answer: Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal packing. Use variable-temperature NMR to assess conformational flexibility. SC-XRD provides definitive bond lengths/angles, while density functional theory (DFT) calculations predict spectroscopic profiles. Triangulating data from multiple techniques minimizes misinterpretation .

Q. What strategies optimize synthetic yield in multi-step preparations of this compound?

Answer: Optimize reaction stoichiometry (e.g., 1:1 molar ratios for coupling steps) and employ catalysts like piperidine for condensation. Monitor intermediates via thin-layer chromatography (TLC). Adjust solvent polarity (e.g., dichloromethane to methanol gradients) during purification to isolate high-purity fractions. Yield improvements (>75%) are achievable through iterative solvent and temperature screening .

Q. How can computational tools predict reactivity or stability of this compound in novel reactions?

Answer: Molecular docking or molecular dynamics simulations model interactions with biological targets. Quantum mechanical calculations (e.g., Hartree-Fock or DFT) predict electronic properties (e.g., HOMO-LUMO gaps) and regioselectivity. Validate predictions against experimental SC-XRD data (e.g., bond angles within 0.003 Å accuracy) and kinetic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.